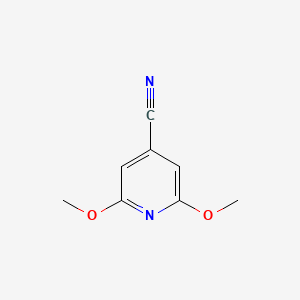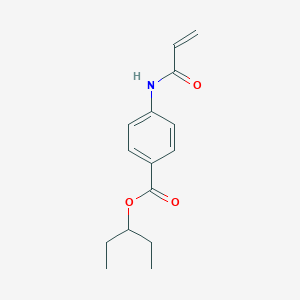![molecular formula C12H16ClNO3S B2711236 {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-57-3](/img/structure/B2711236.png)
{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a specialty product for proteomics research . It has a molecular formula of C12H16ClNO3S and a molecular weight of 289.78 .
Chemical Reactions Analysis
While specific chemical reactions involving “{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol” are not available, related compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .科学的研究の応用
{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of organic compounds on biological systems. It has also been used as a tool to study the pharmacological properties of drugs, as well as to investigate the mechanisms of action of certain drugs. Additionally, this compound has been studied for its potential use as an anticonvulsant and as an inhibitor of certain enzymes.
作用機序
The exact mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain other enzymes, such as phosphodiesterases and protein kinases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain other enzymes, such as phosphodiesterases and protein kinases, which are involved in the regulation of cellular processes. Furthermore, studies have also shown that this compound has the potential to reduce inflammation, reduce pain, and improve cognitive function.
実験室実験の利点と制限
The use of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high purity, which makes it ideal for use in sensitive experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it can be difficult to store and handle.
将来の方向性
The potential applications of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol are vast, and there are a number of potential future directions for research involving this compound. One potential direction is to further investigate its potential as an anticonvulsant and as an inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the potential of this compound as an anti-inflammatory agent, as well as its potential to improve cognitive function. Additionally, further research could be conducted to investigate the potential of this compound as an anti-cancer agent, as well as its potential to improve the efficacy of certain drugs. Finally, further research could be conducted to investigate the potential of this compound to reduce pain and improve the quality of life in patients suffering from chronic pain.
合成法
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol can be achieved through a variety of methods. One of the most common methods is the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of sulfuric acid. This reaction produces the compound in a highly pure form. Other methods of synthesis include the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of a base such as sodium hydroxide, or the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of a reducing agent such as sodium borohydride.
Safety and Hazards
特性
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBWHAKIVORQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

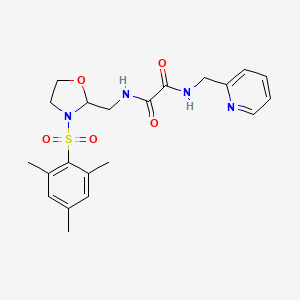
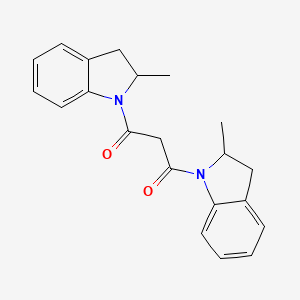
![methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2711156.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2711159.png)
![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)
![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
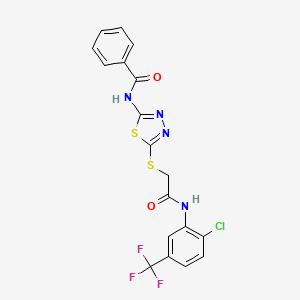
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one](/img/structure/B2711170.png)

